molecular formula C18H20N2O3S B14945415 1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B14945415
M. Wt: 344.4 g/mol
InChI Key: XBXGMRBCFMGAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a dihydropyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the dihydropyrrole-dione core and the subsequent attachment of the methoxyphenyl and thienyl groups. Common synthetic routes may involve:

    Formation of the Dihydropyrrole-Dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Thienyl Group: This step may involve the use of organometallic reagents or cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM, BROMIDE
  • 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-2-METHYL-PYRIDINIUM, BROMIDE
  • 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-4-METHYL-PYRIDINIUM, BROMIDE

Uniqueness

1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C18H20N2O3S/c1-12-8-10-24-16(12)7-9-19-15-11-17(21)20(18(15)22)13-3-5-14(23-2)6-4-13/h3-6,8,10,15,19H,7,9,11H2,1-2H3

InChI Key

XBXGMRBCFMGAAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.